molecular formula C32H26N2O8 B11950765 N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide CAS No. 882864-40-6

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide

Cat. No.: B11950765
CAS No.: 882864-40-6
M. Wt: 566.6 g/mol
InChI Key: IUQITYNTRLFDBD-UHFFFAOYSA-N
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Description

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is often carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) under controlled temperature conditions . The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of ultrasonic irradiation in the presence of a solid acid catalyst, which provides a green and high-yielding process . This method not only reduces reaction times but also enhances the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(6-((3,4-Dimethoxybenzoyl)amino)-9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4-dimethoxybenzamide apart from similar compounds is its unique structural configuration, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

882864-40-6

Molecular Formula

C32H26N2O8

Molecular Weight

566.6 g/mol

IUPAC Name

N-[6-[(3,4-dimethoxybenzoyl)amino]-9,10-dioxoanthracen-2-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C32H26N2O8/c1-39-25-11-5-17(13-27(25)41-3)31(37)33-19-7-9-21-23(15-19)29(35)22-10-8-20(16-24(22)30(21)36)34-32(38)18-6-12-26(40-2)28(14-18)42-4/h5-16H,1-4H3,(H,33,37)(H,34,38)

InChI Key

IUQITYNTRLFDBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C=C5)OC)OC)OC

Origin of Product

United States

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